2-((5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide is a useful research compound. Its molecular formula is C17H11F4N3O3S and its molecular weight is 413.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-((5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide (CAS Number: 393794-54-2) is a member of the oxadiazole family, which has garnered attention due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound.
Chemical Structure and Properties
The molecular formula of the compound is C28H16F2N4O2, with a molecular weight of approximately 478.45 g/mol. The structure features a thioether linkage and two aromatic rings substituted with fluorine and trifluoromethoxy groups, contributing to its unique properties.
Anticancer Activity
Recent studies have demonstrated that derivatives of oxadiazoles exhibit significant anticancer properties. For instance, compounds similar to the one have shown promising antiproliferative effects against various cancer cell lines. In vitro tests indicated that these compounds can inhibit cell growth in human cervical carcinoma (HeLa), murine leukemia (L1210), and human T-lymphocyte (CEM) cells. The effectiveness is often measured using the IC50 value, which indicates the concentration required to inhibit cell growth by 50%.
Cell Line | IC50 (μM) | Compound |
---|---|---|
HeLa | 41 ± 3 | Parent Compound |
CEM | 9.6 ± 0.7 | Modified Compound with Triazole |
The introduction of different substituents on the oxadiazole ring has been shown to enhance biological activity significantly. For example, a derivative with a triazole ring improved activity in endothelial cells compared to its parent compound .
Antibacterial Activity
The antibacterial properties of oxadiazole derivatives have also been explored. In one study, compounds were tested against various bacterial strains including Xanthomonas oryzae and Xanthomonas axonopodis. The results indicated that certain derivatives exhibited lower EC50 values compared to traditional antibacterial agents.
Bacterial Strain | EC50 (μM) | Comparison Compound |
---|---|---|
Xoo | 156.7 | Bismerthiazol (230.5) |
Xac | 194.9 | Thiodiazole Copper (607.5) |
These findings suggest that modifications on the phenyl or oxadiazole moieties can lead to enhanced antibacterial efficacy .
The mechanisms by which these compounds exert their biological effects often involve interaction with cellular targets such as enzymes or receptors. For instance, the thioether group may play a critical role in binding interactions that disrupt cellular processes essential for cancer cell survival or bacterial viability.
Case Studies and Research Findings
- Anticancer Studies : A series of synthesized oxadiazole derivatives were evaluated for their anticancer potential in vitro, showing that structural modifications can lead to improved potency against various cancer cell lines .
- Antibacterial Evaluation : Compounds were assessed for their ability to inhibit bacterial growth, revealing promising results against Xanthomonas species, with some derivatives outperforming established antibacterial agents .
- Structure-Activity Relationship (SAR) : The relationship between chemical structure and biological activity has been extensively studied, indicating that specific substitutions can significantly enhance the therapeutic potential of oxadiazole derivatives .
特性
IUPAC Name |
2-[[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F4N3O3S/c18-13-4-2-1-3-12(13)15-23-24-16(26-15)28-9-14(25)22-10-5-7-11(8-6-10)27-17(19,20)21/h1-8H,9H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAVKTSYVIZKJIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(O2)SCC(=O)NC3=CC=C(C=C3)OC(F)(F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F4N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。